molecular formula C16H12N4O2S B13438811 4-(Benzothiophen-2-ylmethylamino)-1-hydroxy-pyrido[2,3-d]pyrimidin-2-one

4-(Benzothiophen-2-ylmethylamino)-1-hydroxy-pyrido[2,3-d]pyrimidin-2-one

Cat. No.: B13438811
M. Wt: 324.4 g/mol
InChI Key: JMKYKCCBXRBHQY-UHFFFAOYSA-N
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Description

4-(Benzothiophen-2-ylmethylamino)-1-hydroxy-pyrido[2,3-d]pyrimidin-2-one is a complex organic compound that belongs to the class of pyridopyrimidines. This compound is characterized by its unique structure, which includes a benzothiophene moiety linked to a pyridopyrimidine core. The presence of both nitrogen and sulfur atoms in its structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzothiophen-2-ylmethylamino)-1-hydroxy-pyrido[2,3-d]pyrimidin-2-one typically involves multi-step reactions. One common method includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. The reaction conditions often require refluxing in solvents like xylene and the use of bases such as sodium methoxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, possibly incorporating continuous flow reactors and automated systems to handle the multi-step synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(Benzothiophen-2-ylmethylamino)-1-hydroxy-pyrido[2,3-d]pyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

4-(Benzothiophen-2-ylmethylamino)-1-hydroxy-pyrido[2,3-d]pyrimidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Benzothiophen-2-ylmethylamino)-1-hydroxy-pyrido[2,3-d]pyrimidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzothiophen-2-ylmethylamino)-1-hydroxy-pyrido[2,3-d]pyrimidin-2-one stands out due to its benzothiophene moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H12N4O2S

Molecular Weight

324.4 g/mol

IUPAC Name

4-(1-benzothiophen-2-ylmethylamino)-1-hydroxypyrido[2,3-d]pyrimidin-2-one

InChI

InChI=1S/C16H12N4O2S/c21-16-19-14(12-5-3-7-17-15(12)20(16)22)18-9-11-8-10-4-1-2-6-13(10)23-11/h1-8,22H,9H2,(H,18,19,21)

InChI Key

JMKYKCCBXRBHQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)CNC3=NC(=O)N(C4=C3C=CC=N4)O

Origin of Product

United States

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